Differential Antiproliferative Activity: Eponemycin vs. Epoxomicin in B16-F10 Melanoma Cells
Eponemycin demonstrates significantly greater antiproliferative activity than epoxomicin in a head-to-head comparison against B16-F10 murine melanoma cells. The difference in potency is more than 30-fold, establishing eponemycin as the more active agent in this specific cellular context .
| Evidence Dimension | Antiproliferative IC50 |
|---|---|
| Target Compound Data | IC50 = 0.0017 µg/mL |
| Comparator Or Baseline | Epoxomicin (IC50 ≈ 0.06 µg/mL) |
| Quantified Difference | Eponemycin is ~35-fold more potent |
| Conditions | B16-F10 murine melanoma cells (in vitro culture) |
Why This Matters
Procurement of the more potent eponemycin can enable lower working concentrations, reducing solvent exposure and off-target effects in sensitive cellular assays.
